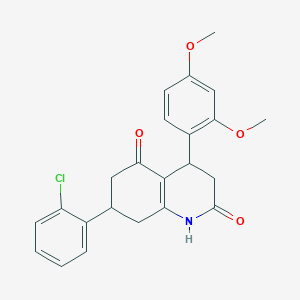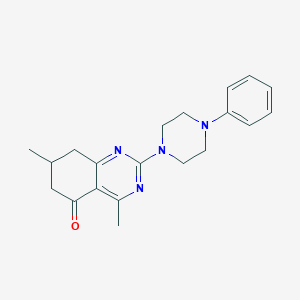![molecular formula C19H19N3O4 B5604876 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B5604876.png)
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds similar to N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide often involves multiple steps, including cyclization reactions and the use of specific catalysts to achieve the desired molecular structure. For example, a related compound, methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate, was formed via a Diels-Alder reaction, showcasing the intricate synthetic routes possible for such complex molecules (Kranjc, Kočevar, & Perdih, 2011).
Molecular Structure Analysis
The molecular structure of compounds within this chemical class can be elucidated using various spectroscopic methods such as NMR, IR, and X-ray crystallography. These techniques provide detailed insights into the arrangement of atoms and the presence of specific functional groups. The structural characterization of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, a compound with a somewhat similar structure, was achieved using X-ray analysis, highlighting the importance of precise structural determination in understanding the properties of these molecules (Al Mamari & Al Lawati, 2019).
Chemical Reactions and Properties
Chemical reactions involving compounds like this compound can vary widely, including functionalization, cyclization, and coupling reactions. These reactions can significantly alter the compound's physical and chemical properties, making them suitable for various applications. The preparation of substituted 1(2H)-Isoquinolinones from related compounds underlines the reactivity and versatility of such molecules in synthetic chemistry (Davis et al., 1997).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. The crystal structure of a related compound was determined by single crystal X-ray diffraction, revealing insights into intermolecular interactions and stability (Karabulut et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, stability under different conditions, and potential for undergoing specific reactions, are essential for predicting how these compounds can be utilized. The chemical oxidation of an anticonvulsant related compound demonstrates the diverse reactivity and potential transformations these molecules can undergo (Adolphe-Pierre et al., 1998).
作用机制
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing their activity and resulting in therapeutic effects .
Mode of Action
The exact mode of action of this compound is not fully understood. It is likely that it interacts with its targets, leading to changes in their activity. This can result in a variety of effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
The compound may affect various biochemical pathways, depending on its specific targets. For example, it could influence signal transduction pathways, metabolic pathways, or other cellular processes. The downstream effects of these changes can be complex and varied, potentially leading to the observed therapeutic effects .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, influencing its therapeutic efficacy and potential side effects .
Result of Action
The molecular and cellular effects of the compound’s action can be diverse, depending on its specific targets and the nature of its interactions with these targets. For example, it could lead to changes in enzyme activity, alterations in signal transduction, or other cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. These factors can include the pH of the environment, the presence of other molecules, temperature, and more. Understanding these factors is crucial for optimizing the use of the compound and maximizing its therapeutic potential .
未来方向
The future research directions for this compound could involve further exploration of its potential therapeutic effects, as well as a more detailed investigation of its physical and chemical properties and its reactivity. Further studies could also explore its synthesis and structural characterization .
属性
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12-5-4-6-14(9-12)19(23)20-11-17-21-18(22-26-17)13-7-8-15(24-2)16(10-13)25-3/h4-10H,11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKUVWDSXSFOAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclopropyl-3-{5-[(3-ethyl-4,5-dihydro-5-isoxazolyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5604808.png)

![[4-(5-phenoxy-2-furoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5604821.png)
![9-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5604829.png)

![3-[(2-chlorobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5604836.png)
![4-[(4-biphenylylmethylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5604838.png)
![5-isobutyl-1'-[(2-methoxypyridin-3-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5604848.png)
![N-ethyl-2-methyl-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5604856.png)

![{4-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5604883.png)
![N-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5604891.png)
![(4R)-4-[(cyclobutylcarbonyl)amino]-N,N-diethyl-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-L-prolinamide](/img/structure/B5604897.png)